Dns-chol

説明

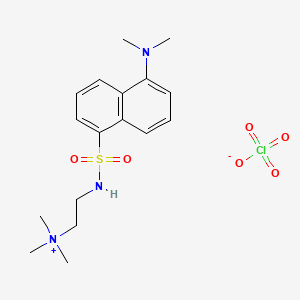

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, also known as (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, is a useful research compound. Its molecular formula is C17H26ClN3O6S and its molecular weight is 435.9 g/mol. The purity is usually 95%.

The exact mass of the compound (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

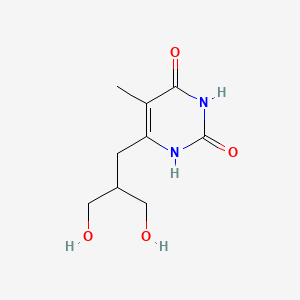

蛍光分光法

「Dns-chol」は、特定の波長で励起されると光を放出する能力を持つため、蛍光プローブとして機能します。この特性は、蛍光分光法で分子構造やダイナミクスを研究するために利用されます。 この化合物はエタノール中で580 nmで発光するため、生物学的システムの調査に役立つ貴重なツールです {svg_1}.

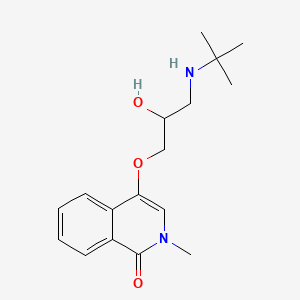

受容体プロテオリピッド相互作用研究

神経生物学では、「this compound」は、受容体プロテオリピッドとさまざまなリガンドとの相互作用を調べるために使用されます。 このアプリケーションは、電気魚(Electrophorus electricus)の電気器官の研究において特に関連しており、シグナル伝達のメカニズムの理解に役立ちます {svg_2}.

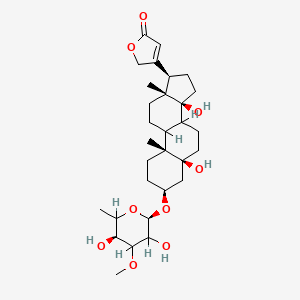

DNAナノテクノロジー

この化合物は、DNAナノテクノロジーにおいて、コレステロール修飾DNAナノ構造の凝集を制御するのに役立ちます。 これは、生物膜と相互作用し、天然の膜タンパク質の機能を模倣するDNA構築ナノデバイスの設計に不可欠です {svg_3}.

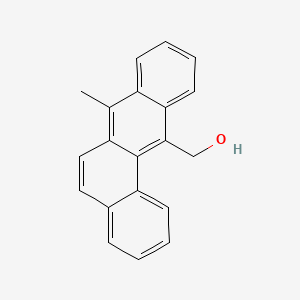

薬物送達システム

「this compound」は、薬物送達システムの開発に使用されます。 脂質と結合する能力により、標的薬物送達で使用される脂質-DNAコンジュゲートを作成することができ、治療薬の有効性と特異性を高めます {svg_4}.

バイオセンシング

この化合物の蛍光特性により、バイオセンシングアプリケーションに最適な候補となります。 サンプル内の特定の分子やイオンの存在を検出するために使用でき、診断と研究のための非侵襲的な方法を提供します {svg_5}.

膜タンパク質の模倣

「this compound」は、脂質膜に自己挿入され、天然のタンパク質イオンチャネルと同様のイオン電流を誘発するDNAナノポアの作成を促進します。 このアプリケーションは、細胞膜を横切るイオン輸送の理解に重要な意味を持っています {svg_6}.

ヒストン表面認識

エピジェネティクスでは、「this compound」は、ヒストン表面認識における多価の大環状ホストのゲスト分子として使用されます。 これは、DNA-タンパク質相互作用と遺伝子発現の調節の研究に役立ちます {svg_7}.

複雑な有機分子の合成

最後に、「this compound」は、2,6-二置換ピリジンやビピリジンなどの複雑な有機分子の合成における出発試薬です。 これらの化合物は、医薬品化学や材料科学においてさまざまな用途があります {svg_8}.

特性

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl-trimethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N3O2S.ClHO4/c1-19(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)18-12-13-20(3,4)5;2-1(3,4)5/h6-11,18H,12-13H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALGRPFYCOBGHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187067 | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33423-98-2 | |

| Record name | Dns-chol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dansylaminoethyl trimethylammoniumperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (Dns-chol) interact with the cholinergic receptor, and what are the downstream effects observed?

A1: this compound exhibits a unique interaction profile with the cholinergic receptor. Studies utilizing receptor-rich membrane fragments from Torpedo electric organ revealed that this compound binds to both the cholinergic receptor site and secondary sites. [, ] Binding to the receptor site is characterized by changes in this compound fluorescence emission properties depending on the nature of the cholinergic ligand (agonist or antagonist) bound to the receptor. [] This property makes this compound a valuable tool for studying ligand-receptor interactions. Furthermore, this compound binding is influenced by the presence of local anesthetics and calcium ions, indicating its sensitivity to factors modulating receptor affinity. []

Q2: The research mentions that (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (this compound) interacts with two classes of sites in membrane fragments. Can you elaborate on this?

A2: this compound interacts with both the cholinergic receptor site and secondary, non-receptor sites within membrane fragments. [, ] This interaction is detectable through changes in this compound's fluorescence properties. Binding to the receptor site itself elicits a distinct fluorescence signal. Interestingly, the fluorescence emission of this compound bound to secondary sites changes depending on the type of cholinergic ligand (agonist or antagonist) occupying the receptor site. [] This suggests an allosteric link between the receptor site and the secondary binding sites of this compound, providing a nuanced understanding of ligand-receptor interactions and the membrane environment.

Q3: How is (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (this compound) used to study the structure and function of the cholinergic receptor?

A3: this compound serves as a fluorescent probe, providing insights into the cholinergic receptor's structure and function. [] By observing this compound's fluorescence changes upon binding to the receptor proteolipid extracted from Electrophorus electricus electric organ, researchers can investigate ligand-receptor interactions. [] For instance, the competitive binding of acetylcholine, dimethyl-d-tubocurarine, and decamethonium against this compound for receptor binding sites can be monitored, revealing information about the receptor's binding affinities and pharmacological profile. []

Q4: Can you describe the use of (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate (this compound) in studying enzyme kinetics?

A4: While primarily known for its interaction with the cholinergic receptor, a study highlighted the use of this compound in enzyme kinetic studies. [] Specifically, it was used as a potent reversible inhibitor of horse serum butyrylcholinesterase (BuChE). [] The observed mixed-type inhibition at low substrate concentrations and competitive inhibition at high substrate concentrations, as revealed through this compound's effects, provided evidence supporting the existence of a peripheral regulatory site on BuChE, advancing our understanding of the enzyme's kinetic mechanism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。